Propane-1-sulfinamide
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Overview
Description
Propane-1-sulfinamide is an organosulfur compound with the molecular formula C3H9NOS. It features a three-carbon chain (propane) with an amine group (NH2) attached to the first carbon and a sulfinyl group (SO2) attached to the sulfur atom. This compound is notable for its unique chemical structure, which allows it to participate in various chemical reactions due to its polarity and ability to form hydrogen bonds.
Preparation Methods
Propane-1-sulfinamide can be synthesized through the oxidative coupling of thiols and amines, a method that has gained popularity due to its efficiency and environmental friendliness . This process involves reacting propanesulfonyl chloride with ammonia (NH3) in a nucleophilic substitution mechanism. The balanced chemical equation for this reaction is: [ \text{C3H7SO2Cl (propanesulfonyl chloride) + NH3 (ammonia) → C3H9NO2S (this compound) + HCl (hydrogen chloride)} ]
Chemical Reactions Analysis
Propane-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamides.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, such as reacting with propanesulfonyl chloride to form this compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include sulfonamides and sulfides.
Scientific Research Applications
Propane-1-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organosulfur compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with proteins.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of propane-1-sulfinamide involves its ability to form stable complexes with proteins and enzymes. This interaction can inhibit or enhance the activity of specific enzymes, making it a valuable tool in biochemical research . The molecular targets and pathways involved include the inhibition of folate metabolism in bacteria, which is essential for DNA synthesis .
Comparison with Similar Compounds
Propane-1-sulfinamide is similar to other organosulfur compounds such as sulfenamides, sulfinamides, and sulfonamides . These compounds share the common feature of having sulfur-nitrogen bonds, but they differ in their oxidation states and reactivity. For example:
Sulfenamides: Used as vulcanization accelerators in the rubber industry.
Sulfinamides: Employed in the synthesis of various pharmaceuticals.
Sulfonamides: Widely used as antibiotics and in the treatment of bacterial infections.
This compound is unique due to its specific structure and reactivity, which allows it to participate in a broader range of chemical reactions and applications compared to its counterparts .
Properties
IUPAC Name |
propane-1-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NOS/c1-2-3-6(4)5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRDGWGYYMWOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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